Hexadecane-d34
Overview
Description
Hexadecane-d34 Description
Hexadecane, with the chemical formula C16H34, is a higher alkane that has been studied in various contexts. In the binary system with 1-hexadecanol (C16H33OH), hexadecane has been found to form a triclinic crystal structure and is characterized by a phase diagram with two invariants, a eutectic and a metatectic point. The miscibility in the solid state is very limited, which has implications for the design of thermal protection materials for liquids .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of hexadecane-d34, the synthesis of related compounds and their inclusion in complex structures is well-documented. For example, the synthesis of a self-complementary hexamer using a modified nucleoside demonstrates the complexity and precision required in synthesizing molecular structures that can influence physical properties such as melting temperature and helix pitch .
Molecular Structure Analysis
The molecular structure of hexadecane in its solid form has been determined to be triclinic, belonging to the space group P1. The unit cell dimensions are detailed, providing insight into the molecular arrangement within the crystal lattice. This structural information is crucial for understanding the material's behavior and potential applications .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The dynamic behavior of n-hexadecane-d34 in its urea inclusion compound has been investigated using 2H NMR spectroscopy. At room temperature, the motion of n-hexadecane-d34 consists of 60° jumps about its long axis, torsional libration around the penultimate C-C bond, and rapid rotation of the CD3 group. A phase transition at approximately 147 K is associated with a change in the motional freedom of the hexadecane molecule, indicating complex temperature-dependent behavior .
Scientific Research Applications
1. Anaerobic Biodegradation in Environmental Studies
Research has shown that Hexadecane-d34, specifically fully deuterated hexadecane (d34-hexadecane), plays a crucial role in studying anaerobic biodegradation processes. In a study by Callaghan et al. (2008), d34-hexadecane was used to identify metabolites in a nitrate-reducing consortium, leading to insights into the biodegradation pathways in petroleum-contaminated environments. This research contributes significantly to understanding environmental bioremediation processes (Callaghan et al., 2008).
2. Studying Alkane Metabolism Mechanisms
Hexadecane-d34 is also instrumental in investigating alkane metabolism under sulfate-reducing conditions. In a study by Callaghan et al. (2006), d34-hexadecane was used to differentiate between fumarate addition and carboxylation mechanisms of alkane degradation. The use of d34-hexadecane provided mass spectral evidence supporting carbon skeleton rearrangement, enhancing our understanding of microbial alkane degradation pathways (Callaghan et al., 2006).
3. Investigating Hydrocarbon Dynamics and Structure
Hexadecane-d34's utility extends to the study of hydrocarbon dynamics and structure. Harris and Jonsen (1989) utilized n-hexadecane-d34 to investigate the dynamic behavior of n-hexadecane in its urea inclusion compound, providing valuable insights into the motion and phase transitions of hydrocarbons at the molecular level (Harris & Jonsen, 1989).
4. Research in Confined Crystallization
Hexadecane-d34 is also relevant in the study of crystallization processes. Fu et al. (2013) explored the crystallization and phase transition behaviors of n-hexadecane confined in microcapsules and SiO2 nanosphere composites, using differential scanning calorimetry and temperature-dependent X-ray diffraction. This research is critical for understanding the behavior of hydrocarbons in confined environments and has potential applications in materials science (Fu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontadeuteriohexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYPVUWAIABOU-BMDGSOBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486642 | |
Record name | Hexadecane-d34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecane-d34 | |
CAS RN |
15716-08-2 | |
Record name | Hexadecane-D34 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015716082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecane-d34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15716-08-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXADECANE-D34 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APT85922XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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